5-bromo-N'-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-bromo-N’-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide is a complex organic compound that features a variety of functional groups, including bromine, chlorine, pyrazole, methoxy, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 5-bromo-2-hydroxybenzohydrazide with an aldehyde derivative of 4-chloro-1H-pyrazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the halogens.
Scientific Research Applications
5-bromo-N’-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar pyrazole and bromine functionalities.
2-hydroxybenzohydrazide: Shares the benzohydrazide core structure.
4-chloro-1H-pyrazole: Contains the pyrazole and chlorine groups.
Uniqueness
5-bromo-N’-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide is unique due to its combination of multiple functional groups, which can confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16BrClN4O3 |
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Molecular Weight |
463.7 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H16BrClN4O3/c1-28-18-5-2-12(6-13(18)10-25-11-15(21)9-23-25)8-22-24-19(27)16-7-14(20)3-4-17(16)26/h2-9,11,26H,10H2,1H3,(H,24,27)/b22-8+ |
InChI Key |
QCAGTQLEIZURSH-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)CN3C=C(C=N3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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